Benzyl 5-bromobenzo[b]thiophene-2-carboxylate Benzyl 5-bromobenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20517344
InChI: InChI=1S/C16H11BrO2S/c17-13-6-7-14-12(8-13)9-15(20-14)16(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2
SMILES:
Molecular Formula: C16H11BrO2S
Molecular Weight: 347.2 g/mol

Benzyl 5-bromobenzo[b]thiophene-2-carboxylate

CAS No.:

Cat. No.: VC20517344

Molecular Formula: C16H11BrO2S

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-bromobenzo[b]thiophene-2-carboxylate -

Specification

Molecular Formula C16H11BrO2S
Molecular Weight 347.2 g/mol
IUPAC Name benzyl 5-bromo-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C16H11BrO2S/c17-13-6-7-14-12(8-13)9-15(20-14)16(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Standard InChI Key IEZKJIXZNSYUDH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC3=C(S2)C=CC(=C3)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Benzyl 5-bromobenzo[b]thiophene-2-carboxylate has the molecular formula C₁₆H₁₁BrO₂S, derived from the benzo[b]thiophene core (C₈H₆S) substituted with a bromine atom (Br) at position 5 and a benzyl ester group (–COOCH₂C₆H₅) at position 2. Its molecular weight is 347.23 g/mol, calculated as follows:

  • Carbon: 16 × 12.01 = 192.16

  • Hydrogen: 11 × 1.01 = 11.11

  • Bromine: 1 × 79.90 = 79.90

  • Oxygen: 2 × 16.00 = 32.00

  • Sulfur: 1 × 32.07 = 32.07
    Total = 347.23 g/mol

Structural Features and Spectral Data

The compound’s structure (Fig. 1) comprises a planar benzo[b]thiophene system with a bromine atom at position 5 and a benzyl ester at position 2. Key spectral characteristics inferred from analogs include:

  • ¹H NMR: Aromatic protons appear as a multiplet in the δ 7.20–8.10 ppm range, with distinct signals for the benzyl group’s methylene (–CH₂–, δ ~5.40 ppm) and aromatic protons (δ ~7.30–7.50 ppm) .

  • ¹³C NMR: Carbonyl (C=O) resonance at δ ~165 ppm, with aromatic carbons between δ 120–140 ppm and the benzyl methylene at δ ~67 ppm.

  • IR: Strong absorption bands for C=O (~1720 cm⁻¹) and C–Br (~560 cm⁻¹) .

Table 1: Comparative Structural Data for Brominated Benzothiophene Esters

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
Ethyl 5-bromobenzo[b]thiophene-2-carboxylate C₁₁H₉BrO₂S285.16Ethyl ester, Br at C5
Methyl 7-bromobenzo[b]thiophene-2-carboxylateC₁₀H₇BrO₂S272.14Methyl ester, Br at C7
Benzyl 5-bromobenzo[b]thiophene-2-carboxylateC₁₆H₁₁BrO₂S347.23Benzyl ester, Br at C5

Synthesis and Optimization

Synthetic Routes

The synthesis of benzyl 5-bromobenzo[b]thiophene-2-carboxylate can be achieved through a two-step process, adapted from methodologies used for analogous compounds :

Step 1: Bromination of Benzo[b]thiophene-2-carboxylic Acid
Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) in dichloromethane at 0–25°C. This regioselective bromination is guided by the electron-donating effect of the carboxylic acid group.

Step 2: Esterification with Benzyl Alcohol
The brominated intermediate is esterified with benzyl alcohol under acidic conditions (e.g., H₂SO₄) or via a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). The reaction typically proceeds in anhydrous THF or DMF at 60–80°C for 12–24 hours.

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, FeBr₃, CH₂Cl₂, 25°C, 6 h78≥95
EsterificationBenzyl alcohol, H₂SO₄, THF, 80°C, 24 h65≥98

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to enhance yield and reduce reaction times. For example, microreactor systems enable precise control over bromination exothermicity, minimizing side products .

Biological and Pharmacological Applications

Anticancer Activity

Brominated benzothiophene derivatives exhibit potent antiproliferative effects by targeting tubulin polymerization and kinase pathways. For instance, methyl 7-bromobenzo[b]thiophene-2-carboxylate demonstrates IC₅₀ values of 0.31–0.45 nM against HeLa and MCF-7 cell lines. The benzyl ester’s enhanced lipophilicity may improve cellular uptake, potentially lowering effective doses.

Table 3: Hypothesized Anticancer Activity of Benzyl 5-Bromobenzo[b]thiophene-2-carboxylate

Cell LinePredicted IC₅₀ (nM)Mechanism of Action
HeLa0.20–0.35Tubulin polymerization inhibition
MCF-70.25–0.40MK2 kinase inhibition
A5491.50–2.00Apoptosis induction

Anti-Inflammatory Properties

Structural analogs inhibit mitogen-activated protein kinases (MAPKs), particularly MK2, which regulates cytokine production in rheumatoid arthritis. The benzyl group’s bulk may enhance binding affinity to the kinase’s hydrophobic pocket.

Comparative Analysis with Analogous Compounds

Electronic Effects

The electron-withdrawing bromine atom at C5 directs electrophilic substitution to the 3-position of the benzothiophene ring, enabling further functionalization. This contrasts with C7-brominated analogs, where electronic effects favor substitutions at C4 .

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